![molecular formula C18H13N B14156796 Benzo[c]phenanthren-6-amine CAS No. 4176-52-7](/img/structure/B14156796.png)
Benzo[c]phenanthren-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[c]phenanthren-6-amine is a polycyclic aromatic hydrocarbon derivative with the chemical formula C18H13N. It is a white solid that is soluble in nonpolar organic solvents. This compound is of theoretical interest due to its unique structure, consisting of four fused benzene rings with an amine group attached at the 6th position. It is also environmentally occurring and has been studied for its weak carcinogenic properties .
Métodos De Preparación
The synthesis of Benzo[c]phenanthren-6-amine can be achieved through several methods. One common approach involves the cyclization of appropriate stilbene precursors. Another method includes the oxidative cyclization of 1,2-diaminobenzene derivatives. Industrial production methods often utilize catalytic processes to ensure high yield and purity .
Análisis De Reacciones Químicas
Benzo[c]phenanthren-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones using reagents like chromic acid.
Reduction: Reduction reactions can convert it to dihydro derivatives using hydrogen gas and catalysts like Raney nickel.
Aplicaciones Científicas De Investigación
Benzo[c]phenanthren-6-amine has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various polycyclic aromatic compounds.
Medicine: Its derivatives have been investigated for their anticancer properties, showing significant cytotoxicity against certain cancer cells.
Industry: The compound is used in the development of dyes, plastics, and other industrial materials.
Mecanismo De Acción
The mechanism of action of Benzo[c]phenanthren-6-amine involves its interaction with cellular components, leading to cytotoxic effects. It can form adducts with DNA, causing mutations and potentially leading to carcinogenesis. The compound’s ability to induce apoptosis in cancer cells is linked to its interaction with molecular targets such as p53 protein and PARP-1 .
Comparación Con Compuestos Similares
Benzo[c]phenanthren-6-amine can be compared with other similar compounds, such as:
Phenanthrene: A three-ring polycyclic aromatic hydrocarbon with similar chemical properties but lacking the amine group.
Benzo[c]phenanthrene: The parent compound without the amine group, used as a reference for studying the effects of amine substitution.
Phenanthridines: Structurally similar compounds with a nitrogen atom in the ring system, known for their antibacterial and anticancer activities.
This compound stands out due to its unique structure and the presence of the amine group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
4176-52-7 |
|---|---|
Fórmula molecular |
C18H13N |
Peso molecular |
243.3 g/mol |
Nombre IUPAC |
benzo[c]phenanthren-6-amine |
InChI |
InChI=1S/C18H13N/c19-17-11-13-6-2-4-8-15(13)18-14-7-3-1-5-12(14)9-10-16(17)18/h1-11H,19H2 |
Clave InChI |
PBPXAXKVIYCGAW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C=C3N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


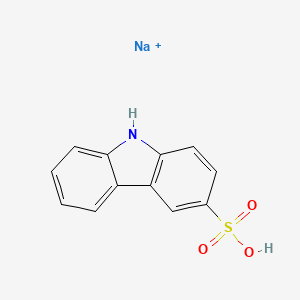
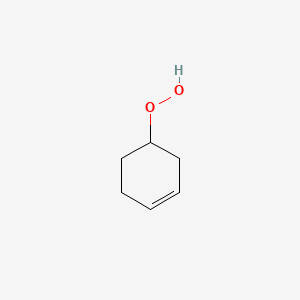
![3-hydroxypyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14156726.png)
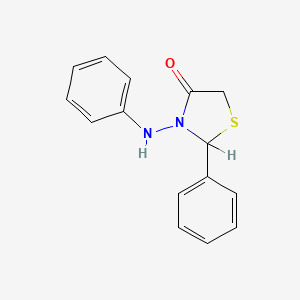
![8-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-7-amine](/img/structure/B14156738.png)
![4-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]-4-oxobutane-1,1,2-tricarboxylic acid](/img/structure/B14156744.png)
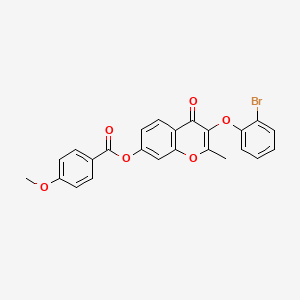
![8-(2-Phenylethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14156748.png)
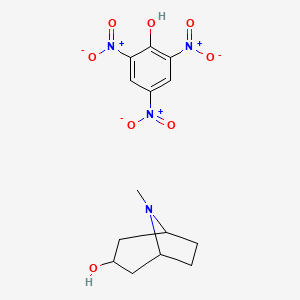
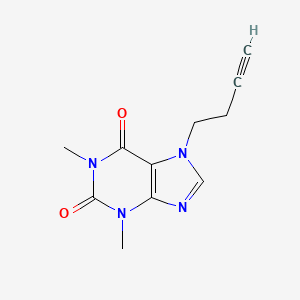


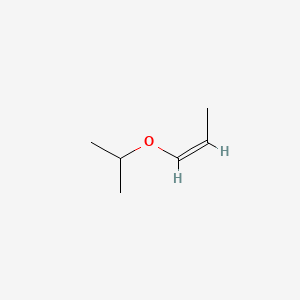
![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B14156785.png)
